6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro-
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Overview
Description
6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- is a complex organic compound with a unique structure that combines elements of pyrazine, benzoxazepine, and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazine and benzoxazepine structures, followed by the introduction of the fluorine atom. Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-methyl-
- 6H-pyrazino[2,1-c][1,4]benzoxazepine-2(1h)-carboxylic acid, 10-bromo-3,4,12,12a-tetrahydro-6-oxo-, 1,1-dimethylethyl ester
Uniqueness
6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 10-fluoro-1,2,3,4,12,12a-hexahydro- stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development.
Properties
Molecular Formula |
C12H13FN2O2 |
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Molecular Weight |
236.24 g/mol |
IUPAC Name |
7-fluoro-1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazepin-11-one |
InChI |
InChI=1S/C12H13FN2O2/c13-10-3-1-2-9-11(10)17-7-8-6-14-4-5-15(8)12(9)16/h1-3,8,14H,4-7H2 |
InChI Key |
FZHVDLXFOKXOOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CN1)COC3=C(C2=O)C=CC=C3F |
Origin of Product |
United States |
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